cis-1-Bromo-2-Methoxycyclohexane

Catalog No.
S13874385
CAS No.
M.F
C7H13BrO
M. Wt
193.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-1-Bromo-2-Methoxycyclohexane

Product Name

cis-1-Bromo-2-Methoxycyclohexane

IUPAC Name

(1R,2S)-1-bromo-2-methoxycyclohexane

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

InChI

InChI=1S/C7H13BrO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3/t6-,7+/m1/s1

InChI Key

DGMAOHYUXAZIFR-RQJHMYQMSA-N

Canonical SMILES

COC1CCCCC1Br

Isomeric SMILES

CO[C@H]1CCCC[C@H]1Br

Cis-1-Bromo-2-Methoxycyclohexane is an organic compound with the molecular formula C7H13BrOC_7H_{13}BrO and a molecular weight of 193.08 g/mol. It is characterized by a cyclohexane ring with a bromine atom at the first position and a methoxy group (-OCH₃) at the second position. The compound is significant in organic chemistry due to its unique stereochemistry and functional groups, which allow it to participate in various

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide, cyanide, or amines. Common conditions for this reaction include the use of sodium hydroxide in aqueous ethanol at reflux temperature .
  • Oxidation: The methoxy group can be oxidized to form carbonyl compounds using oxidizing agents like chromium trioxide or potassium permanganate .
  • Reduction: The compound can be reduced to yield cyclohexane derivatives through reducing agents like lithium aluminum hydride in dry ether at low temperatures .

These reactions highlight the compound's versatility as a precursor for various synthetic pathways.

The synthesis of cis-1-Bromo-2-Methoxycyclohexane typically involves the bromination of 2-methoxycyclohexanol. This reaction is generally conducted using bromine in dichloromethane as a solvent at low temperatures to favor regioselectivity and stereoselectivity . In industrial applications, continuous flow reactors may be employed to optimize yield and reaction conditions, utilizing catalysts to enhance efficiency .

Cis-1-Bromo-2-Methoxycyclohexane serves as an important intermediate in organic synthesis, particularly in the preparation of chiral compounds. Its unique structure allows it to be used in various synthetic pathways, including the development of pharmaceuticals and agrochemicals. Additionally, it may find applications in materials science due to its potential as a building block for functionalized polymers.

Interaction studies involving cis-1-Bromo-2-Methoxycyclohexane often focus on its reactivity with nucleophiles and electrophiles. The compound's bromine atom acts as a leaving group in substitution reactions, while the methoxy group can engage in hydrogen bonding and other intermolecular interactions. Understanding these interactions is crucial for predicting reaction outcomes and optimizing synthetic routes.

Several compounds share structural similarities with cis-1-Bromo-2-Methoxycyclohexane, each exhibiting unique properties:

Compound NameStructureKey Differences
(1R,2S)-1-bromo-2-hydroxycyclohexaneContains a hydroxyl group instead of a methoxy groupHydroxyl group may enhance hydrogen bonding capabilities
(1R,2S)-1-chloro-2-methoxycyclohexaneChlorine atom replaces bromineChlorine has different reactivity compared to bromine
(1R,2S)-1-bromo-2-methylcyclohexaneMethyl group instead of a methoxy groupMethyl group alters sterics and electronic properties

Cis-1-Bromo-2-Methoxycyclohexane is unique due to its specific stereochemistry and the combination of both bromine and methoxy groups, allowing for selective reactions that are valuable in synthesizing various chiral compounds .

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Exact Mass

192.01498 g/mol

Monoisotopic Mass

192.01498 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

Explore Compound Types